[6-(Benzyloxy)hex-2-en-1-yl]benzene
Description
[6-(Benzyloxy)hex-2-en-1-yl]benzene is an aromatic ether featuring a benzene ring substituted with a hex-2-en-1-yl chain terminated by a benzyloxy group (-OCH₂C₆H₅). The compound’s structure combines the lipophilic benzyl moiety with an unsaturated aliphatic chain, conferring unique physicochemical properties.
Properties
CAS No. |
654068-35-6 |
|---|---|
Molecular Formula |
C19H22O |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
6-phenylhex-4-enoxymethylbenzene |
InChI |
InChI=1S/C19H22O/c1(5-11-18-12-6-3-7-13-18)2-10-16-20-17-19-14-8-4-9-15-19/h1,3-9,12-15H,2,10-11,16-17H2 |
InChI Key |
YCJLYQUUILUVHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC=CCCCOCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Benzyloxy)hex-2-en-1-yl]benzene typically involves the following steps:
Formation of the Hex-2-en-1-yl Chain: This can be achieved through the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with an alcohol in the presence of a base.
Coupling with Benzene: The final step involves coupling the hex-2-en-1-yl chain with benzene, which can be achieved through a Friedel-Crafts alkylation reaction using a Lewis acid catalyst.
Industrial Production Methods
In an industrial setting, the production of [6-(Benzyloxy)hex-2-en-1-yl]benzene may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [6-(Benzyloxy)hex-2-en-1-yl]benzene can undergo oxidation reactions, where the benzyloxy group is oxidized to form a benzaldehyde derivative.
Reduction: The compound can be reduced to form a saturated hexyl chain, resulting in [6-(Benzyloxy)hexyl]benzene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Saturated hexyl derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
Organic Synthesis
[6-(Benzyloxy)hex-2-en-1-yl]benzene serves as an important intermediate in organic synthesis. It can be utilized in:
- Cross-coupling reactions : This compound can participate in Suzuki or Stille coupling reactions to form more complex molecules, which are essential in the development of pharmaceuticals and agrochemicals.
- Functionalization : The double bond in the hexenyl chain allows for various addition reactions, enabling the introduction of different functional groups.
Pharmaceutical Applications
The compound shows promise in medicinal chemistry:
- Anticancer Activity : Preliminary studies indicate that derivatives of [6-(Benzyloxy)hex-2-en-1-yl]benzene exhibit cytotoxic effects against several cancer cell lines. For example, compounds derived from this structure have been tested for their ability to inhibit cell proliferation in human colon cancer (HCT-116) and breast cancer (MCF-7) models, showing IC50 values comparable to standard chemotherapeutics like doxorubicin .
Material Science
In material science, [6-(Benzyloxy)hex-2-en-1-yl]benzene can be incorporated into polymers to enhance their properties:
- Polymer Modifications : The compound can improve the thermal stability and mechanical properties of polymer matrices when used as a plasticizer or modifier.
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of several derivatives of [6-(Benzyloxy)hex-2-en-1-yl]benzene on various cancer cell lines. The findings suggested that modifications on the benzene ring significantly influenced the activity, highlighting the importance of structural diversity in drug design .
Case Study 2: Synthesis of New Derivatives
Research focused on synthesizing new derivatives from [6-(Benzyloxy)hex-2-en-1-yl]benzene through electrophilic substitution reactions. The study demonstrated that varying substituents on the aromatic ring could lead to compounds with enhanced biological activity, showcasing the versatility of this compound as a scaffold for drug development .
Mechanism of Action
The mechanism of action of [6-(Benzyloxy)hex-2-en-1-yl]benzene involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the hex-2-en-1-yl chain provides hydrophobic interactions. These interactions can modulate the activity of biological pathways and influence the compound’s overall effect.
Comparison with Similar Compounds
Hex-2-en-1-yl vs. Saturated Aliphatic Chains
Compared to saturated analogs like 6-(benzyloxy)hexan-1-ylbenzene , the unsaturated hex-2-en-1-yl chain in the target compound reduces symmetry and increases reactivity. For example:
- Melting Point : The double bond disrupts molecular packing, likely lowering the melting point relative to saturated derivatives.
- Reactivity : The allylic position (C1 of the hexenyl chain) is susceptible to electrophilic attacks or radical reactions, unlike saturated chains that primarily undergo substitution or elimination.
| Property | [6-(Benzyloxy)hex-2-en-1-yl]benzene | 6-(Benzyloxy)hexan-1-ylbenzene |
|---|---|---|
| Molecular Weight | ~282.34 g/mol | ~284.36 g/mol |
| Key Functional Group | C=C (hex-2-en-1-yl) | C-C (hexan-1-yl) |
| Predicted Reactivity | High (allylic sites) | Moderate |
Comparison with Other Benzyloxy-Substituted Aromatics
4-Benzyloxy-1-ethynyl-3-methoxy-benzene (CAS 144735-54-6) shares the benzyloxy motif but includes an ethynyl (-C≡CH) and methoxy (-OCH₃) group. Key differences:
Functional Group Variations: Ethers vs. Esters
Phenylbenzoate derivatives (e.g., phenylbenzoate scaffolds from ) differ in their functional groups:
- Polarity : Esters (-COO-) are more polar than ethers (-O-), leading to higher solubility in polar solvents.
- Hydrolysis Stability : Benzyloxy ethers are more resistant to hydrolysis under basic conditions compared to esters, which readily undergo saponification .
Biological Activity
The compound [6-(Benzyloxy)hex-2-en-1-yl]benzene is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Structure
[6-(Benzyloxy)hex-2-en-1-yl]benzene is characterized by a hex-2-en-1-yl chain substituted with a benzyloxy group. The structural formula can be represented as follows:
Synthesis
The synthesis of [6-(Benzyloxy)hex-2-en-1-yl]benzene typically involves several steps:
- Formation of the Hex-2-en-1-yl Chain : Achieved through the Wittig reaction.
- Introduction of the Benzyloxy Group : Via nucleophilic substitution using benzyl halide.
- Coupling with Benzene : Accomplished through Friedel-Crafts alkylation with a Lewis acid catalyst.
The biological activity of [6-(Benzyloxy)hex-2-en-1-yl]benzene is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The benzyloxy group facilitates hydrogen bonding and π-π interactions, while the hydrophobic hex-2-en-1-yl chain enhances binding affinity to lipid membranes and proteins .
Anticancer Activity
Recent studies have indicated that compounds similar to [6-(Benzyloxy)hex-2-en-1-yl]benzene exhibit anticancer properties by inhibiting specific enzyme pathways involved in tumor growth. For instance, derivatives have been tested for their ability to inhibit aldehyde dehydrogenase (ALDH), which is associated with cancer cell survival and proliferation. One study reported IC50 values for related benzyloxybenzaldehyde derivatives as low as 0.23 µM, indicating potent inhibition against cancer cell lines .
Anticonvulsant Properties
Another area of investigation includes the anticonvulsant potential of compounds related to [6-(Benzyloxy)hex-2-en-1-yl]benzene. Research on benzyl derivatives has shown promising results in animal models, with some compounds demonstrating ED50 values lower than those of established anticonvulsants like phenobarbital .
Case Study 1: Anticancer Activity
A study evaluated the effects of benzyloxy derivatives on non-small cell lung cancer (NSCLC) cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values ranging from 13.0 µM to 14.0 µM against H1299 cells compared to A549 cells, suggesting selective activity against specific cancer types .
Case Study 2: Enzyme Inhibition
In another investigation, [6-(Benzyloxy)hex-2-en-1-yl]benzene was assessed for its inhibitory effects on ALDH enzymes. The study highlighted the structural importance of the benzyloxy group in enhancing binding affinity, leading to effective inhibition of enzyme activity critical for tumor metabolism .
Data Table: Biological Activities of Related Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
